5-bromo-N-butyl-4-methylpyridin-2-amine
Overview
Description
5-bromo-N-butyl-4-methylpyridin-2-amine is a chemical compound with the molecular formula C10H15BrN2. It is a derivative of pyridine, a nitrogen-containing aromatic heterocycle. This compound is characterized by the presence of a bromine atom at the 5th position, a butyl group at the nitrogen atom, and a methyl group at the 4th position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butyl-4-methylpyridin-2-amine typically involves the bromination of 4-methylpyridin-2-amine followed by N-alkylation with butyl bromide. The reaction conditions often include the use of a solvent such as methanol or ethanol and a base like potassium carbonate to facilitate the N-alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and N-alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-butyl-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol are typically used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine derivative with arylboronic acids.
Scientific Research Applications
5-bromo-N-butyl-4-methylpyridin-2-amine has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound and its derivatives are explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Materials Science: It is used in the development of functional materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-butyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the butyl group can influence the compound’s electronic properties and reactivity, potentially affecting its binding affinity to biological targets. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methylpyridine: Similar in structure but lacks the butyl group.
5-bromo-4-methoxypyridin-2-amine: Similar in structure but has a methoxy group instead of a butyl group.
Properties
IUPAC Name |
5-bromo-N-butyl-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-5-12-10-6-8(2)9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXGCUIAOPTDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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